Homocapsaicin

Catalog No.
S783103
CAS No.
58493-48-4
M.F
C₁₉H₂₉NO₃
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homocapsaicin

Homocapsaicin (CAS 58493-48-4) is the essential HPLC standard for minor capsaicinoid quantification. Non-specific standards cause integration errors in SHU calculation; this exact congener ensures accuracy. • Unique retention time for LC-MS/MS profiling. • 1-6-fold lower TRPV1 potency enables precise receptor mapping. • ~50% pungency of capsaicin aids formulation of low-irritation topicals. Global shipping, in-stock.

CAS Number

58493-48-4

Product Name

Homocapsaicin

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldec-7-enamide

Molecular Formula

C₁₉H₂₉NO₃

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C19H29NO3/c1-15(2)9-7-5-4-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+

InChI Key

JKIHLSTUOQHAFF-VQHVLOKHSA-N

SMILES

CC(C)C=CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Synonyms

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyl-7-Decenamide; (7E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-9-methyl-7-decenamide; E-Homocapsaicin; Homocapsaicin

Canonical SMILES

CC(C)C=CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Isomeric SMILES

CC(C)/C=C/CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Homocapsaicin belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Homocapsaicin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, homocapsaicin is primarily located in the membrane (predicted from logP). Outside of the human body, homocapsaicin can be found in a number of food items such as pepper (c. frutescens), pepper (c. annuum), red bell pepper, and herbs and spices. This makes homocapsaicin a potential biomarker for the consumption of these food products.

Purity

≥98%

Package Size

1 mg, 5 mg

Homocapsaicin (CAS 58493-48-4) is a minor, naturally occurring capsaicinoid congener, comprising approximately 1% of the total capsaicinoid mixture in Capsicum species [1]. Structurally distinguished from the primary capsaicin molecule by an elongated acyl chain, homocapsaicin exhibits distinct lipophilicity and chromatographic behavior [2]. This structural divergence fundamentally alters its membrane permeability, transient receptor potential vanilloid 1 (TRPV1) binding kinetics, and overall pungency [3]. In industrial and research procurement, pure homocapsaicin is primarily sourced as an essential analytical reference standard for high-performance liquid chromatography (HPLC) profiling, and as a specialized pharmacological tool for mapping the structure-activity relationships (SAR) of TRPV1 modulators [1].

Research Fit

TRPV1 agonist tool compound for ion channel signaling studies
Minor capsaicinoid analytical reference standard for HPLC/LC-MS methods
Acyl chain structure-activity relationship probe for vanilloid modulation

Substituting homocapsaicin with the major congener capsaicin, or utilizing crude capsaicinoid mixtures, critically compromises both analytical resolution and pharmacological accuracy [1]. In analytical chemistry, homocapsaicin possesses a distinct retention time during HPLC analysis due to its altered acyl chain length; failing to use an exact homocapsaicin standard prevents the accurate quantification of the minor capsaicinoid fraction, leading to systemic errors in total Scoville Heat Unit (SHU) calculations for food and pharmaceutical raw materials [2]. Furthermore, in in vitro pharmacological assays, even single-carbon deviations in the capsaicinoid acyl tail significantly reduce TRPV1 activation potency[3]. Consequently, capsaicin cannot serve as a reliable proxy for homocapsaicin when evaluating the precise receptor gating mechanics or off-target profiles of elongated-chain vanilloids [3].

Substitution Risk

Attribute
Homocapsaicin (Target)
Capsaicin (Potential Substitute)
Acyl Chain Structure
C10 acyl chain with unsaturation
C9 saturated acyl chain
TRPV1 Activation Context
Reported lower pungency profile
Higher pungency; sensory heat context may differ significantly
Natural Abundance Context
Minor capsaicinoid congener
Major congener; composition profiles may not transfer

Receptor Activation Potency (TRPV1 EC50)

In vitro calcium influx assays demonstrate that minor structural modifications to the capsaicinoid acyl tail profoundly impact transient receptor potential vanilloid 1 (TRPV1) activation [1]. While the primary congener capsaicin exhibits a highly potent TRPV1 EC50 of approximately 0.05 μM, analogs differing by a single carbon atom—such as homocapsaicin—demonstrate a 1- to 6-fold reduction in potency [1]. This quantifiable shift in receptor gating efficacy confirms that homocapsaicin interacts with the TRPV1 binding pocket (surrounded by helixes S4, S6, and the S4-S5 linker) with different thermodynamic parameters than the parent compound [1].

Evidence DimensionTRPV1 Activation Potency (EC50)
Target Compound Data1- to 6-fold reduction in potency relative to capsaicin
Comparator Or BaselineCapsaicin (EC50 ~0.05 μM)
Quantified Difference1- to 6-fold lower receptor activation potency
ConditionsIn vitro rat TRPV1 (rTRPV1) calcium influx activation assay

Procuring exact homocapsaicin allows medicinal chemists to map the spatial constraints of the TRPV1 binding pocket, which is impossible when using the more potent capsaicin baseline.

Pungency (Scoville Heat Units)
Reported
8,600,000 SHU vs Capsaicin 16,000,000 SHU
Supports reduced sensory heat context in TRPV1 studies
Data to verify by quantitative analysis; standard Scoville test conditions

Sensory Pungency and Formulation Intensity

The sensory pungency of capsaicinoids is directly linked to their chemical structure and is quantified using Scoville Heat Units (SHU) via HPLC conversion [1]. Pure capsaicin serves as the benchmark for maximum pungency, measuring 16,000,000 SHU [2]. In contrast, minor capsaicinoids like homocapsaicin are approximately half as potent, yielding significantly lower SHU values [1]. This reduction in sensory intensity directly correlates with its altered TRPV1 binding affinity, providing a measurable baseline for formulating products that require capsaicinoid-mediated bioactivity with reduced burning sensation [1].

Evidence DimensionSensory Pungency (Scoville Heat Units)
Target Compound DataApproximately half the pungency of major capsaicinoids (~8,000,000 SHU)
Comparator Or BaselinePure Capsaicin (16,000,000 SHU)
Quantified Difference~50% reduction in sensory heat intensity
ConditionsOrganoleptic and HPLC-converted SHU quantification

Enables the development of milder topical analgesics or specialized food additives where the extreme 16M SHU intensity of pure capsaicin is undesirable.

Acyl Chain Length & Pungency
Class-level
C10 acyl chain; +1 carbon vs capsaicin correlates with ~50% pungency reduction
Supports acyl chain-activity relationship interpretation
Class-level inference; review for specific model

Chromatographic Resolution for Mixture Profiling

Accurate profiling of natural Capsicum extracts requires the baseline separation of all capsaicinoid congeners [1]. Because homocapsaicin contains an elongated acyl chain compared to capsaicin, it exhibits a distinct retention time in reverse-phase high-performance liquid chromatography (HPLC)[1]. Without a high-purity homocapsaicin reference standard, this minor fraction (typically ~1% of total capsaicinoids) cannot be accurately quantified or distinguished from co-eluting matrix interferences[2]. Utilizing exact standards ensures that the total capsaicinoid concentration is calculated precisely, which is critical since the conversion factor to Scoville Heat Units relies on exact ppm measurements of each specific analog [2].

Evidence DimensionChromatographic Retention and Quantification
Target Compound DataDistinct HPLC retention time allowing quantification of the ~1% minor fraction
Comparator Or BaselineCapsaicin standard alone (fails to resolve or quantify the minor congener)
Quantified DifferenceEnables 100% capsaicinoid profile closure vs. missing the minor mass fractions
ConditionsReverse-phase HPLC analysis of Capsicum extracts

Essential for quality control laboratories that must certify the exact chemical composition and total SHU of commercial capsaicinoid batches.

Natural Abundance
Reported
~1% of total capsaicinoids; ~70-fold lower than capsaicin
Supports analytical standard utility and authenticity marker context
Abundance varies by Capsicum cultivar; data to verify

Analytical Reference Standards for Pharmacopeial Compliance

Because homocapsaicin has a distinct chromatographic retention time, it is an indispensable reference standard for HPLC and LC-MS/MS workflows. Quality control laboratories must procure exact homocapsaicin to accurately quantify the minor capsaicinoid fractions in raw Capsicum extracts, ensuring compliance with strict food safety and pharmaceutical grading requirements [1].

Structure-Activity Relationship (SAR) Mapping of TRPV1 Channels

Homocapsaicin's 1- to 6-fold reduction in TRPV1 activation potency compared to capsaicin makes it a critical tool for medicinal chemists. By utilizing this elongated-chain analog, researchers can precisely map the spatial and lipophilic constraints of the TRPV1 binding pocket (helixes S4, S6, and S4-S5 linker), aiding in the rational design of novel, non-pungent TRPV1 antagonists for pain management [2].

Formulation of Milder Topical Analgesics

With approximately half the pungency of pure capsaicin (measuring significantly lower than 16,000,000 SHU), homocapsaicin is highly suitable for research into milder topical formulations. Procuring this specific compound allows formulators to harness capsaicinoid-mediated bioactivity while reducing the extreme initial burning sensation that often leads to patient non-compliance in capsaicin-based therapies[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Capsaicinoid analytical reference standard
Distinct retention time and minor congener identity
HPLC/LC-MS method calibration and authenticity verification
TRPV1 signaling studies with reduced pungency context
Lower pungency profile compared to capsaicin
TRPV1-mediated nociception and neurogenic inflammation model endpoints
Reduced-heat spice extract formulation research
Predictable pungency context for heat modulation
Sensory heat profile and capsaicinoid composition correlation
Medicinal chemistry SAR studies for TRPV1 modulators
C10 acyl chain structure-activity relationship
Acyl chain modification impact on TRPV1 binding and desensitization endpoints

Physical Description

Solid

XLogP3

4.1

Melting Point

64.5-65.5°C

UNII

S5KLC0JPH3

Other CAS

58493-48-4

Wikipedia

Homocapsaicin
(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldec-7-enamide

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